![molecular formula C21H18Cl2N2OS2 B2955114 2-((3,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877653-00-4](/img/structure/B2955114.png)
2-((3,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” belongs to the class of organic compounds known as thienopyrimidines, which are aromatic heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring (a five-membered aromatic ring with four carbon atoms and one sulfur atom) fused to a pyrimidine ring (a six-membered aromatic ring with four carbon atoms and two nitrogen atoms). It also has a phenethyl group and a dichlorobenzylthio group attached to the thienopyrimidine core .Chemical Reactions Analysis
The chemical reactions of this compound could be similar to those of other thienopyrimidines. These compounds can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thienopyrimidines are generally stable, aromatic compounds with moderate to high lipophilicity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones involves starting materials such as 2-cyanomethylbenzoic acid and methyl 3-amino-4-thiophenecarbonate, leading to the production of various substituted derivatives. These compounds are characterized by their physicochemical properties and compared with analogous substituted thienopyrimidinones and benzo isosteres. The differences, especially those associated with the sulfur atom's position, significantly impact their electronic spectra and biological activity profiles (Zadorozhny, Turov, & Kovtunenko, 2010).
Potential Pharmacological Applications
Various derivatives of thieno[3,2-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their central nervous system depressant activity. These studies suggest that certain compounds within this class can exert marked sedative actions, highlighting their potential as therapeutic agents for conditions requiring CNS depression (Manjunath, Mohan, Naragund, & Shishoo, 1997).
Applications in Environmental and Biological Sciences
The development of highly sensitive and selective detection techniques for toxic benzenethiols and biologically active aliphatic thiols is crucial in chemical, biological, and environmental sciences. Research involving thieno[3,2-d]pyrimidin-4(3H)-one derivatives has led to the design of fluorescent probes that discriminate thiophenols over aliphatic thiols. This showcases the compound's utility in developing advanced sensing technologies for environmental monitoring and biological research (Wang et al., 2012).
Exploration of Non-covalent Interactions
The study of non-covalent interactions in thieno[3,2-d]pyrimidine derivatives is essential for understanding their molecular properties and potential applications. Investigations based on 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas have illuminated the role of hydrogen bonds, van der Waals interactions, and other non-covalent forces in determining the structure and reactivity of these compounds. Such insights are invaluable for designing new molecules with tailored properties for specific applications (Zhang et al., 2018).
Mécanisme D'action
Target of Action
It has been observed that similar compounds, thieno[2,3-d]pyrimidin-4(3h)-ones, have significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, suggesting that the compound may target proteins or enzymes essential for their survival and proliferation.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its antimycobacterial activity , it can be hypothesized that it interferes with the biological processes of the targeted Mycobacterium species, leading to their inhibition or death.
Biochemical Pathways
Given its antimycobacterial activity , it is likely that it disrupts essential biochemical pathways in Mycobacterium species, such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
The compound has been found to exhibit significant antimycobacterial activity . It is non-cytotoxic against four cell lines , suggesting that it selectively targets Mycobacterium species without harming host cells. This selective toxicity is a desirable property for potential antitubercular agents.
Propriétés
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2OS2/c22-16-7-6-15(12-17(16)23)13-28-21-24-18-9-11-27-19(18)20(26)25(21)10-8-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLQWAJCFFBHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


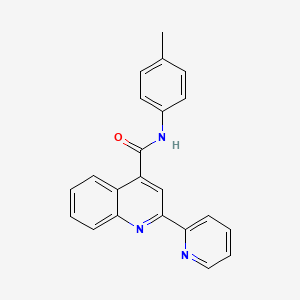

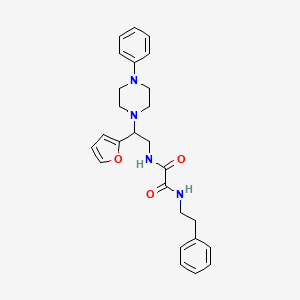


![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea](/img/structure/B2955041.png)
![5-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2955042.png)
![benzofuran-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2955044.png)
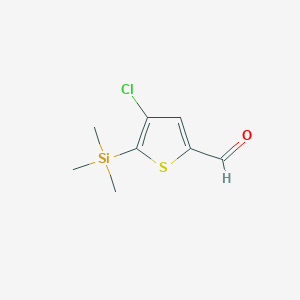
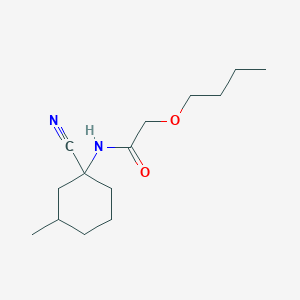
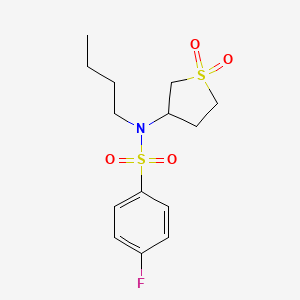
![N-[[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2955049.png)
![N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide](/img/structure/B2955052.png)